Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a 3-methylphenyl group and an ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized by reacting 3-methylphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This reaction forms the intermediate hydrazone, which undergoes cyclization to form the triazolopyrimidine ring.
-
Esterification: : The resulting triazolopyrimidine intermediate is then esterified with ethyl chloroacetate in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetone. This step introduces the ethyl ester moiety at the desired position on the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced triazolopyrimidine analogs.
科学的研究の応用
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate has several scientific research applications:
-
Medicinal Chemistry: : The compound is investigated for its potential as an inhibitor of protein kinases, which are crucial targets in cancer therapy. Its unique structure allows it to interact with specific kinase enzymes, potentially leading to the development of new anticancer drugs .
-
Materials Science: : The compound’s structural properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
-
Biological Studies: : Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate can be compared with other triazolopyrimidine derivatives, such as:
-
Ethyl 2-((3-benzamido-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate: : This compound has a similar triazolopyrimidine core but different substituents, which may affect its biological activity and chemical properties .
-
Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds share the triazolopyrimidine scaffold but differ in their substitution patterns, leading to variations in their pharmacological profiles .
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. The specific reaction conditions and reagents can vary, but common methods include:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of acid catalysts.
- Cyclization : Formation of the triazole ring through cycloaddition reactions involving azides and alkynes.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) for these compounds was reported at approximately 256 µg/mL, suggesting moderate antibacterial activity .
Anticancer Activity
Research has also explored the anticancer potential of triazole derivatives. In vitro studies demonstrated that certain modifications to the triazole and pyrimidine structures can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have been tested against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
These studies often employ assays such as MTT or XTT to assess cell viability post-treatment.
The proposed mechanisms by which this compound exhibits its biological effects include:
- Inhibition of Enzyme Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA/RNA synthesis in pathogens and tumor cells.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a similar triazole derivative significantly reduced bacterial load in infected mice models, showcasing its potential as an antibacterial agent .
- Cytotoxicity Assays : Research involving derivatives tested against various cancer cell lines showed a dose-dependent response in cell viability, indicating promising anticancer properties .
Data Tables
Biological Activity | Compound Structure | MIC (µg/mL) | Cell Line Tested |
---|---|---|---|
Antibacterial | Triazole derivative | 256 | E. coli |
Anticancer | Triazole derivative | Varies | HeLa, MCF-7 |
特性
IUPAC Name |
ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-3-26-14(24)8-13(23)9-21-10-18-16-15(17(21)25)19-20-22(16)12-6-4-5-11(2)7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUXCDLLKBHPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。